2-(2,2,2-trifluoroethyl)propanedioic acid
Description
Significance of Fluorine in Organic Chemistry and Molecular Design
Fluorine's unique properties make it a highly valuable element in molecular design, particularly within medicinal chemistry and materials science. tandfonline.com Its high electronegativity and relatively small van der Waals radius (1.47 Å), which is comparable to that of a hydrogen atom (1.20 Å), allow it to act as a bioisostere of a hydrogen atom or a hydroxyl group, often without a significant increase in molecular size. tandfonline.com The introduction of fluorine can profoundly influence a molecule's pharmacokinetic and physicochemical properties. nih.gov
Key effects of fluorination include:
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can increase a drug's half-life, leading to improved patient compliance through less frequent dosing. researchgate.net
Increased Binding Affinity: The electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups and create favorable interactions, such as dipole-dipole or hydrogen bonds, with biological targets like proteins, enhancing binding affinity. tandfonline.comresearchgate.net
Modulated Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier. researchgate.netresearchgate.net This property is crucial for the efficacy of many therapeutic agents.
Conformational Control: The presence of fluorine can induce specific molecular conformations due to steric and electronic effects, which can be strategically used to achieve a desired orientation for binding to a receptor. researchgate.net
The judicious placement of fluorine atoms is a widely used strategy in drug discovery to optimize potency, metabolic stability, and membrane permeability. researchgate.netacs.org Furthermore, the isotope ¹⁸F is a key positron emitter for Positron Emission Tomography (PET) imaging, a critical tool in both diagnostic medicine and drug development research. nih.govresearchgate.net
Overview of Propanedioic Acid Derivatives in Synthetic Chemistry
Propanedioic acid, more commonly known as malonic acid, and its esters are fundamental building blocks in organic synthesis. atamankimya.comatamanchemicals.com Their utility stems from the reactivity of the central methylene (B1212753) (–CH₂–) group, which is flanked by two electron-withdrawing carboxyl groups. atamankimya.com This structural feature makes the methylene protons acidic and easily removed by a base to form a stable enolate.
This reactivity is famously exploited in the malonic ester synthesis , a versatile method for preparing a wide range of substituted carboxylic acids. The general process involves:
Deprotonation of a dialkyl malonate (e.g., diethyl malonate) to form an enolate.
Alkylation of the enolate with an alkyl halide.
Hydrolysis of the resulting dialkyl alkylmalonate and subsequent decarboxylation to yield a substituted acetic acid.
Propanedioic acid derivatives are also key reactants in other important transformations, such as the Knoevenagel condensation, and serve as precursors for a variety of valuable compounds, including barbiturates, vitamins, and amino acids. atamankimya.comatamanchemicals.com In polymer science, they are used to create specialty polyesters and as crosslinkers in coatings. wikipedia.org
Rationale for the Academic Study of 2-(2,2,2-Trifluoroethyl)propanedioic Acid
The academic interest in this compound arises from the combination of the synthetically valuable propanedioic acid core and the property-enhancing trifluoroethyl group. The rationale for its study is multifaceted, focusing on its potential as a novel building block for advanced applications.
The primary motivations for investigating this compound include:
Creation of Novel Fluorinated Molecules: By using this compound in reactions like the malonic ester synthesis, chemists can introduce a trifluoroethyl moiety into a wide array of molecular architectures. This allows for the systematic exploration of how this specific fluorinated group impacts biological activity and material properties.
Development of Advanced Pharmaceuticals: The trifluoroethyl group can impart enhanced metabolic stability and lipophilicity. researchgate.net Synthesizing new drug candidates using this building block could lead to therapeutics with improved efficacy and better pharmacokinetic profiles.
Synthesis of Functional Materials: In materials science, fluorination is known to confer properties such as thermal stability, chemical resistance, and specific surface characteristics. This compound could serve as a monomer or precursor for creating fluorinated polymers and specialty chemicals with unique and desirable attributes.
Scope and Objectives of Research on this compound
Research focused on this compound would logically pursue several key objectives. The initial scope would involve the fundamental characterization and synthetic development of the compound itself, followed by its application as a synthetic intermediate.
Primary Research Objectives:
Development of Efficient Synthetic Routes: A crucial first step is to establish reliable and high-yield methods for the synthesis of this compound and its corresponding esters. This may involve exploring reactions such as the alkylation of malonic esters with a suitable trifluoroethylating agent.
Exploration of its Synthetic Utility: A major objective is to investigate the reactivity of this compound in classic organic reactions. This includes its use in malonic ester synthesis, Knoevenagel condensations, and other C-C bond-forming reactions to demonstrate its versatility as a building block.
Synthesis of Novel Bioactive Compounds: A significant goal would be to incorporate the 2-(2,2,2-trifluoroethyl)propanedioyl moiety into structures of known biological relevance. The resulting analogues could then be screened for enhanced or novel therapeutic activity.
Investigation of Physicochemical Properties: A thorough study of the physical and chemical properties of both the parent acid and its derivatives is essential. This includes measuring acidity (pKa), lipophilicity (LogP), and thermal stability to understand how the trifluoroethyl group influences these parameters compared to non-fluorinated analogues.
Data Tables
Table 1: Physicochemical Properties of this compound Data is based on predicted values where experimental data is unavailable.
| Property | Value | Source |
| Molecular Formula | C₅H₅F₃O₄ | uni.lu |
| Molecular Weight | 186.09 g/mol | uni.lu |
| Monoisotopic Mass | 186.01399 Da | uni.lu |
| InChIKey | MHYPGYJSBKDVGX-UHFFFAOYSA-N | uni.lu |
| Predicted XlogP | 1.0 | uni.lu |
Table 2: Predicted Collision Cross Section (CCS) Data CCS values provide information about the molecule's shape in the gas phase.
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 187.02127 | 130.7 |
| [M+Na]⁺ | 209.00321 | 137.9 |
| [M-H]⁻ | 185.00671 | 124.6 |
| Source: uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
2-(2,2,2-trifluoroethyl)propanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O4/c6-5(7,8)1-2(3(9)10)4(11)12/h2H,1H2,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYPGYJSBKDVGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301272976 | |
| Record name | 2-(2,2,2-Trifluoroethyl)propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99783-24-1 | |
| Record name | 2-(2,2,2-Trifluoroethyl)propanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99783-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,2,2-Trifluoroethyl)propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,2,2-trifluoroethyl)propanedioic acid | |
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Synthetic Methodologies for 2 2,2,2 Trifluoroethyl Propanedioic Acid and Its Derivatives
Direct Synthetic Routes to 2-(2,2,2-Trifluoroethyl)propanedioic Acid
Direct synthesis focuses on creating the substituted dicarboxylic acid by first alkylating a malonic ester and subsequently hydrolyzing the ester groups.
The core of this synthetic strategy is the malonic ester synthesis, which typically involves three main stages: enolate formation, alkylation, and finally, hydrolysis and decarboxylation. organicchemistrytutor.comlibretexts.org
Enolate Formation: The process begins with a malonic acid diester, most commonly diethyl malonate. libretexts.org The α-hydrogens on the carbon situated between the two carbonyl groups are acidic (pKa ≈ 13 in diethyl malonate) and can be removed by a suitable base. libretexts.org Sodium ethoxide (NaOEt) in ethanol (B145695) is a frequently used base for this deprotonation, as it prevents transesterification, a side reaction that could occur if the base's alkoxide differs from the ester's alkoxy groups. libretexts.orgwikipedia.org This acid-base reaction generates a resonance-stabilized enolate, known as sodio malonic ester, which is a potent nucleophile. libretexts.orglibretexts.org
Alkylation: The generated enolate attacks an electrophilic alkyl halide in a nucleophilic substitution (SN2) reaction. organicchemistrytutor.com To synthesize the target compound, a 2,2,2-trifluoroethyl halide, such as 2,2,2-trifluoroethyl iodide or bromide, is used as the electrophile. The nucleophilic carbon of the enolate displaces the halide, forming a new carbon-carbon bond and yielding diethyl 2-(2,2,2-trifluoroethyl)malonate. organicchemistrytutor.comlibretexts.org
Hydrolysis and Decarboxylation: The resulting substituted diethyl malonate is then hydrolyzed. libretexts.org This is typically achieved by heating with aqueous acid (e.g., HCl) or through saponification with a base like NaOH followed by acidification. libretexts.orgyoutube.com This step converts both ester groups into carboxylic acids, forming this compound. libretexts.org It is noteworthy that substituted malonic acids are prone to decarboxylation (loss of CO₂) upon heating, a reaction unique to compounds with a second carbonyl group beta to a carboxylic acid. libretexts.orgyoutube.com While this decarboxylation step is often desired to produce a monosubstituted acetic acid, careful control of temperature is necessary if the final propanedioic acid (a disubstituted malonic acid) is the target product. libretexts.orgnih.gov
The key to forming the desired product is the selection of an appropriate reagent to deliver the 2,2,2-trifluoroethyl group. These reagents are known as trifluoroethylating agents.
2,2,2-Trifluoroethyl Halides: The most common electrophiles for this alkylation are 2,2,2-trifluoroethyl halides (CF₃CH₂-X). The reactivity of the halide follows the typical SN2 trend, with iodides being more reactive than bromides. libretexts.org
2,2,2-Trifluoroethyl Trifluoromethanesulfonate (Triflate): For less reactive nucleophiles or when higher reactivity is required, 2,2,2-trifluoroethyl triflate (CF₃CH₂OTf) is an excellent alternative. The triflate group is an exceptionally good leaving group, making the reagent highly electrophilic. It can be synthesized from 2,2,2-trifluoroethanol (B45653) and trifluoromethanesulfonic anhydride. chemicalbook.com
The choice of reagent depends on the specific reaction conditions and the reactivity of the malonic ester enolate.
The efficiency of the malonic ester synthesis for this compound is influenced by several factors, including the choice of base, solvent, and the potential for side reactions. A significant drawback of the malonic ester synthesis is the potential for dialkylation, where the mono-substituted product is deprotonated again and reacts with a second molecule of the alkyl halide. libretexts.orgwikipedia.org This leads to a mixture of products that can be difficult to separate, thereby lowering the yield of the desired mono-substituted compound. wikipedia.org
Steric hindrance plays a crucial role; bulky alkyl groups can inhibit the second alkylation, but they can also slow down the first alkylation. google.com The trifluoroethyl group, while not exceptionally large, does present some steric bulk that can influence selectivity. The efficiency of various alkylation strategies is dependent on careful optimization of reaction parameters.
| Parameter | Option 1 | Option 2 | Impact on Efficiency and Selectivity |
|---|---|---|---|
| Base | Sodium Ethoxide (NaOEt) | Potassium Carbonate (K₂CO₃) | NaOEt is a standard, strong base ensuring complete enolate formation. libretexts.org K₂CO₃ is a weaker base that can be effective, sometimes offering milder conditions. nih.gov |
| Alkylating Agent | 2,2,2-Trifluoroethyl Iodide | 2,2,2-Trifluoroethyl Bromide | The iodide is more reactive, leading to faster reaction times but potentially increasing the rate of side reactions like dialkylation if not controlled. libretexts.org |
| Solvent | Ethanol | Dimethylformamide (DMF) | Ethanol is typically used with NaOEt to prevent transesterification. wikipedia.org DMF is a polar aprotic solvent that can accelerate SN2 reactions. nih.gov |
| Temperature | Room Temperature to Reflux | Low Temperature | Higher temperatures increase reaction rates but can promote dialkylation and other side reactions. acs.org Low temperatures can improve selectivity for mono-alkylation. libretexts.org |
Synthesis of Esters and Other Functionalized Derivatives of this compound
Ester derivatives of this compound are important intermediates themselves. They are typically synthesized either by direct esterification of the diacid or by starting with a different malonic ester.
Several methods exist to form esters from carboxylic acids or to change the ester groups in a diester.
Direct Esterification of the Diacid: this compound can be converted to its corresponding diester through Fischer esterification. This involves reacting the diacid with an excess of the desired alcohol (e.g., benzyl (B1604629) alcohol) in the presence of a strong acid catalyst, such as sulfuric acid.
Monoesterification: It is possible to selectively esterify only one of the carboxylic acid groups. This can be achieved by reacting the substituted malonic acid with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and an alcohol, often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govfrontiersin.org
Alkylation of a Different Malonate: Instead of starting with diethyl malonate, one can begin with a different diester, such as dibenzyl malonate, and perform the alkylation with a trifluoroethylating agent as described in section 2.1.1. nih.gov
The synthesis of dibenzyl 2-(2,2,2-trifluoroethyl)malonate is a prime example of preparing a specific ester derivative. This can be accomplished via two primary routes:
Alkylation of Dibenzyl Malonate: This is the most direct approach. Dibenzyl malonate is deprotonated with a suitable base (e.g., sodium hydride or sodium ethoxide) to form the corresponding enolate. This enolate is then reacted with a 2,2,2-trifluoroethyl halide or triflate to yield the target dibenzyl ester. Patent literature describes the synthesis of related compounds like dibenzyl 2,2-bis(trifluoroethyl)propanedioate, indicating the viability of this general methodology. google.comgoogle.com
Esterification of this compound: The pre-synthesized diacid can be esterified using two equivalents of benzyl alcohol under acidic conditions (Fischer esterification) or using coupling agents like DCC. nih.gov
The choice of method depends on the availability of starting materials and desired scale. The alkylation route is often more atom-economical if dibenzyl malonate is readily available.
| Route | Starting Materials | Key Steps | Considerations |
|---|---|---|---|
| Alkylation | Dibenzyl malonate, Base (e.g., NaH), Trifluoroethylating agent | 1. Deprotonation of dibenzyl malonate. 2. SN2 reaction with CF₃CH₂-X. | Direct and efficient. Avoids handling the free diacid which can be prone to decarboxylation. nih.govnih.gov |
| Esterification | This compound, Benzyl alcohol, Catalyst | 1. Acid-catalyzed reaction (Fischer) or 2. Use of coupling agents (DCC/DMAP). nih.gov | Requires prior synthesis of the diacid. The reaction must be driven to completion to ensure diester formation. |
Asymmetric Synthesis of Chiral Derivatives
The creation of stereogenic centers in molecules containing the trifluoroethyl moiety is a key challenge in modern organic synthesis. The development of asymmetric methods to access enantiomerically enriched derivatives of this compound is crucial for the synthesis of complex, biologically active compounds. These methods can be broadly categorized into chiral auxiliary-based approaches, catalysis by chiral metal complexes or organocatalysts, and enzymatic resolutions.
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. wikipedia.orgsigmaaldrich.comslideshare.net After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. sigmaaldrich.com This strategy has been widely applied in asymmetric synthesis. sigmaaldrich.comresearchgate.net
Prominent examples of chiral auxiliaries include Evans' oxazolidinones, Oppolzer's camphorsultam, and derivatives of pseudoephedrine. wikipedia.orgresearchgate.net For instance, Evans' oxazolidinone auxiliaries have proven effective in stereoselective aldol (B89426) reactions. wikipedia.org The enolate formed from an N-acyloxazolidinone, under the influence of a Lewis acid, reacts with an aldehyde to create two new contiguous stereocenters with high diastereoselectivity. wikipedia.org While not directly reported for this compound, this methodology could be adapted for the asymmetric alkylation of an oxazolidinone-derived enolate with a suitable trifluoroethylating agent.
Another versatile chiral auxiliary is camphorsultam, which has been successfully used in Michael additions and Claisen rearrangements, demonstrating high levels of asymmetric induction. wikipedia.org The application of such auxiliaries to derivatives of this compound would involve the formation of an N-acyl camphorsultam, followed by a diastereoselective reaction at the α-position, and subsequent cleavage of the auxiliary to yield the chiral acid derivative. The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity.
The general scheme for employing a chiral auxiliary is as follows:
Attachment of the chiral auxiliary to the prochiral substrate (e.g., a derivative of propanedioic acid).
Diastereoselective reaction to introduce the trifluoroethyl group or another substituent.
Removal of the chiral auxiliary to yield the enantiomerically enriched product.
While specific examples for the direct synthesis of chiral this compound using this method are not prevalent in the literature, the principles established with other substrates provide a strong foundation for its potential application.
The use of chiral catalysts, either metallic or organocatalytic, represents a more atom-economical approach to asymmetric synthesis compared to the use of stoichiometric chiral auxiliaries. These catalysts can, in principle, generate large quantities of a chiral product from a small amount of the chiral catalyst.
Recent research has demonstrated the use of chiral vanadyl methoxide (B1231860) complexes in the asymmetric 1,2-oxytrifluoromethylation of styrenes. nih.govmdpi.com These catalysts, bearing N-salicylidene-t-leucinate templates, were able to achieve moderate to good enantioselectivities (up to 91% ee) in the synthesis of trifluoroethyl-containing compounds. nih.govmdpi.com This type of catalytic system could potentially be adapted for the asymmetric functionalization of a malonate derivative to introduce the trifluoroethyl group.
Another relevant example is the rhodium-catalyzed asymmetric hydrogenation of α-trifluoromethylidene lactams, which proceeds with excellent enantioselectivities (up to 99.9% ee). rsc.org This method provides an efficient route to chiral 2,2,2-trifluoroethyl-containing lactams, which are valuable building blocks for other chiral molecules. rsc.org While this is not a direct synthesis of the target acid, it highlights the potential of chiral transition metal catalysts in controlling stereochemistry in the vicinity of a trifluoroethyl group.
A synergistic catalytic system combining a chiral nickel catalyst with a photocatalyst has been developed for the asymmetric arylation of C(sp³)–H bonds in 1,2- and 1,3-diols. nih.gov This approach, while demonstrated on a different class of compounds, showcases the power of combining different catalytic modes to achieve challenging asymmetric transformations. The development of a similar system for the asymmetric trifluoroethylation of malonates remains an area of active research.
| Catalyst System | Substrate Type | Product Type | Enantioselectivity (ee) |
| Chiral Vanadyl Methoxide | Styrenes | Trifluoroethyl-based quinazolinones | 50-91% nih.govmdpi.com |
| Rh/f-spiroPhos | α-trifluoromethylidene lactams | 2,2,2-trifluoroethyl lactams | up to 99.9% rsc.org |
| Chiral Ni/Photocatalyst | 1,2- and 1,3-diols | Arylated diols | Not specified nih.gov |
Enzymatic kinetic resolution is a powerful tool for the synthesis of enantiomerically pure compounds. This technique relies on the ability of enzymes, such as lipases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.
A notable example is the lipase-catalyzed parallel kinetic resolution of racemic mixtures of β-D/L-nucleosides. nih.gov In this process, Pseudomonas cepacia lipase (B570770) (PSL-C) selectively acylates the D- and L-nucleosides at different positions, allowing for their separation. nih.gov While not directly involving this compound, this study demonstrates the principle of enzymatic resolution based on differential reactivity of enantiomers.
In the context of fluorinated compounds, the enzymatic approach has been explored for the production of fluoromalonyl-CoA from fluoromalonate using malonyl-CoA synthetase (MatB). nih.gov Although MatB shows a preference for the non-fluorinated malonate, it can process the fluorinated analogue, suggesting that enzymes can be engineered or selected to handle fluorinated substrates. nih.gov
The application of enzymatic kinetic resolution to racemic this compound or its esters would involve screening a variety of hydrolases (lipases, proteases, esterases) for their ability to selectively hydrolyze one enantiomer of the diester, leading to a mixture of the chiral monoester and the unreacted diester, which could then be separated. The success of this approach would depend on finding an enzyme with high enantioselectivity for this specific substrate.
Advanced Synthetic Techniques Relevant to Fluorinated Malonates
Beyond classical synthetic methods, advanced techniques such as electrochemistry and radical-mediated reactions are emerging as powerful tools for the synthesis and functionalization of fluorinated compounds, including malonates.
Electrochemical methods offer a green and often highly selective alternative to traditional chemical redox reactions. In the context of fluorinated compounds, electrochemical fluorination has been developed using inexpensive and readily available hexafluorosilicate (B96646) salts as the fluorine source. nih.gov This method has been successfully applied to the synthesis of a range of aliphatic fluorides. nih.gov While this specific protocol focuses on decarboxylative fluorination, the underlying principles of using electrochemical methods to generate reactive fluorine species could be applied to the synthesis of fluorinated malonates.
The electrosynthesis of fluorinated compounds is an active area of research, and it is plausible that future developments will lead to direct and efficient methods for the electrochemical trifluoroethylation of malonic esters or related substrates.
Radical chemistry has undergone a renaissance in recent years, largely due to the development of photoredox catalysis, which allows for the generation of radicals under mild conditions. nih.gov This has opened up new avenues for the functionalization of organic molecules, including those containing fluorine. nih.gov
Visible light-mediated radical fluoromethylation has been achieved using fluoroiodomethane (B1339756) as the radical precursor. nih.gov This method allows for the formation of C(sp³)–CH₂F bonds via a radical chain process. nih.gov While this generates a monofluoromethyl group, similar strategies could be envisioned for the introduction of a trifluoroethyl radical.
The asymmetric radical cross-coupling of styrenes with trifluoroethyl-containing radical precursors has been achieved using chiral vanadium catalysts, as mentioned previously. nih.gov This demonstrates that radical reactions involving trifluoroethyl groups can be controlled stereochemically. Furthermore, radical-mediated functional group migration reactions are being developed, which offer novel ways to construct complex molecules. researchgate.net These advanced radical methods hold significant promise for the future synthesis and functionalization of this compound and its derivatives, potentially enabling the construction of complex molecular architectures under mild and selective conditions.
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of complex chiral molecules. In the context of this compound and its derivatives, organocatalytic strategies have been primarily focused on the enantioselective conjugate addition of malonates to trifluoromethyl-containing Michael acceptors. These reactions aim to create stereogenic centers, including challenging quaternary ones, with high levels of stereocontrol.
A significant challenge in this area is the reaction of malonates with sterically hindered β,β-disubstituted β-trifluoromethyl enones. Under standard atmospheric pressure, the reaction shows little to no conversion, even in the presence of bifunctional organocatalysts. To overcome this limitation, high-pressure conditions have been successfully employed to facilitate the reaction.
Detailed research findings have demonstrated the efficacy of bifunctional tertiary amine–thioureas as organocatalysts for the conjugate addition of dialkyl malonates to β,β-disubstituted β-trifluoromethyl enones. nih.govacs.org The application of high pressure (8–10 kbar) has been shown to be crucial for the reaction to proceed efficiently, leading to the formation of 1,5-keto diesters that are derivatives of this compound. nih.govacs.org These products contain an all-carbon quaternary stereocenter bearing a trifluoromethyl group.
The use of α,β-unsaturated 2-acyl thiazoles and benzothiazoles as the enone component was found to result in significantly higher reactivity compared to their phenyl or other heterocyclic analogues in these organocatalytic Michael additions. acs.org This approach has successfully yielded adducts with high enantiomeric excesses. nih.govacs.org
The development of organocatalytic methods for the asymmetric addition of nucleophiles to form fluorinated compounds is an active area of research. rsc.org Various types of organocatalysts, including those based on Cinchona alkaloids, thioureas, and squaramides, are often employed for asymmetric Michael additions. beilstein-journals.orgnih.gov These catalysts typically function through non-covalent interactions, such as hydrogen bonding, to activate the substrates and control the stereochemical outcome of the reaction. beilstein-journals.orgscienceopen.com
The table below summarizes the key findings for the organocatalytic conjugate addition of malonates to β-trifluoromethyl enones.
| Catalyst | Substrate (Enone) | Nucleophile | Pressure (kbar) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Bifunctional tertiary amine–thiourea | β,β-disubstituted β-trifluoromethyl enone | Dialkyl malonate | 8–10 | High | Up to 95 | nih.govacs.org |
| Bifunctional tertiary amine–thiourea | β-trifluoromethyl α,β-unsaturated 2-acyl thiazole | Dialkyl malonate | 8–10 | High | High | acs.org |
| Bifunctional tertiary amine–thiourea | β-trifluoromethyl α,β-unsaturated 2-acyl benzothiazole | Dialkyl malonate | 8–10 | High | High | acs.org |
Reactivity and Chemical Transformations of 2 2,2,2 Trifluoroethyl Propanedioic Acid
Acid-Catalyzed Reactions
The carboxylic acid functionalities of 2-(2,2,2-trifluoroethyl)propanedioic acid are susceptible to standard acid-catalyzed transformations. A primary reaction is Fisher-Speier esterification, where heating the diacid in the presence of an alcohol and a catalytic amount of a strong mineral acid (e.g., sulfuric acid) yields the corresponding diester. For instance, reaction with 2,2,2-trifluoroethanol (B45653) would produce bis(2,2,2-trifluoroethyl) 2-(2,2,2-trifluoroethyl)propanedioate. The efficiency of such reactions is well-documented for the derivatization of various carboxylic acids. stackexchange.com
Conversely, the diester of this compound can be hydrolyzed back to the parent diacid by heating with aqueous acid. masterorganicchemistry.com This reversible reaction is a standard method for the deprotection of malonic esters to access the free dicarboxylic acid, which is a crucial step in synthetic sequences like the malonic ester synthesis. stackexchange.commasterorganicchemistry.com The general conditions for these transformations are applicable to a wide range of substituted malonic acids.
| Reaction Type | Reagents | Product Type | Typical Conditions |
| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Diester | Heating |
| Hydrolysis | Water, Acid Catalyst (e.g., HCl) | Dicarboxylic Acid | Heating |
Base-Mediated Transformations
The presence of two electron-withdrawing carbonyl groups renders the α-proton of this compound significantly acidic (pKa of unsubstituted diethyl malonate is ~13). pressbooks.pub This acidity is further enhanced by the inductive effect of the adjacent trifluoroethyl group. Treatment with a suitable base, such as an alkoxide, readily generates a resonance-stabilized enolate. jove.comopenochem.org
This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. A classic example is the alkylation with alkyl halides in an SN2 reaction, a cornerstone of the malonic ester synthesis. jove.comnih.gov While the parent diacid would be deprotonated at the carboxylic acid protons first, its esterified form (e.g., diethyl 2-(2,2,2-trifluoroethyl)propanedioate) is the typical substrate for generating the α-carbanion for alkylation. nih.gov The use of a base can also facilitate decarboxylative additions, where the enolate is generated in situ. researchgate.net
| Transformation | Base | Intermediate | Subsequent Reaction |
| Enolate Formation | Sodium Ethoxide (NaOEt) | Resonance-Stabilized Enolate | Alkylation, Acylation |
| Saponification | Potassium Hydroxide (KOH) | Dicarboxylate Salt | Acidification to yield Diacid |
| Decarboxylative Addition | Weak Organic Base (e.g., N-Methylmorpholine) | Transient Enolate | Michael Addition |
Decarboxylation Pathways
As a substituted malonic acid, this compound is prone to decarboxylation upon heating. pressbooks.pubjove.com This reaction proceeds through a cyclic, six-membered transition state, where the hydroxyl proton of one carboxyl group is transferred to the carbonyl oxygen of the other, facilitating the elimination of carbon dioxide and forming an enol intermediate. jove.com This enol then tautomerizes to the more stable carboxylic acid product, in this case, 4,4,4-trifluorobutanoic acid.
The presence of the electron-withdrawing 2,2,2-trifluoroethyl group at the α-position has a significant impact on this process. Electron-withdrawing substituents are known to stabilize the carbanionic character of the intermediate that forms upon CO₂ loss, thereby lowering the activation energy and facilitating the decarboxylation. nih.gov In some metal-catalyzed transformations, this effect is pronounced. For example, in palladium-catalyzed decarboxylative allylations of allyl malonates, the trifluoroethyl group was found to significantly promote the reaction compared to less electron-withdrawing ester groups, attributed to the enhanced stability of the reactive carbanion intermediate. nih.gov
| Decarboxylation Method | Key Feature | Product |
| Thermal Decarboxylation | Heating above melting point | 4,4,4-Trifluorobutanoic acid |
| Krapcho Decarboxylation (of esters) | Heating with salt (e.g., LiCl) in a polar aprotic solvent (e.g., DMSO) | Ester of 4,4,4-Trifluorobutanoic acid |
| Palladium-Catalyzed Decarboxylation | Pd(0) catalyst, specific for allyl esters | Homoallylic trifluoroethyl ester |
Reactions Involving the Trifluoroethyl Moiety
The trifluoroethyl group is generally robust, but its constituent bonds can undergo specific transformations under appropriate conditions.
The carboxylic acid groups of this compound can be reduced to the corresponding diol, 2-(2,2,2-trifluoroethyl)propane-1,3-diol. Heterogeneous catalytic hydrogenation is an effective method for this transformation. Research has shown that fluorine-containing carboxylic acids can be hydrogenated to their primary alcohols using solid rhodium or iridium catalysts under relatively mild conditions (50-150 °C, 5-15 atmospheres of H₂). google.com Biocatalytic methods using hyperthermophilic microorganisms like Pyrococcus furiosus also offer a selective route for the hydrogenation of carboxylic acids to alcohols. nih.gov Under these conditions, the highly stable C-F bonds of the trifluoroethyl group are expected to remain intact. google.com
Halogenation of this compound is expected to occur at the activated α-carbon rather than on the trifluoroethyl group. The Hell-Volhard-Zelinski (HVZ) reaction provides a classic method for the α-bromination or α-chlorination of carboxylic acids. chemistrysteps.comjove.com This reaction involves the in-situ formation of an acyl halide, which then enolizes. jove.com The enol subsequently reacts with the halogen. jove.com For malonic acids, halogenation can also proceed via rate-limiting enolization, with the enol reacting rapidly with halogens like bromine or iodine. rsc.org
A more modern approach is decarboxylative fluorination, where photoredox catalysis can convert aliphatic carboxylic acids into alkyl fluorides. nih.gov This method proceeds via a radical intermediate formed by the extrusion of CO₂, which is then trapped by a fluorine atom donor. nih.gov Direct fluorination at the C-H bonds of the ethyl moiety is more challenging but has been reported for other carboxylic acids using palladium catalysis, suggesting a potential, albeit specialized, pathway. chemrxiv.orgchemrxiv.org
The trifluoroethyl moiety contains a CH₂ group that is potentially susceptible to oxidation. The oxidation of 2,2,2-trifluoroethanol to trifluoroacetic acid is a known transformation, indicating that the CH₂ group adjacent to the CF₃ group can be oxidized. wikipedia.org Powerful oxidizing agents, such as methyl(trifluoromethyl)dioxirane, are capable of the oxyfunctionalization of saturated C-H bonds and could potentially oxidize this position. acs.org However, the presence of the dicarboxylic acid functionality and the adjacent electron-withdrawing CF₃ group would influence the selectivity and feasibility of such an oxidation. The electron-withdrawing nature of the fluorine atoms decreases the electron density on adjacent atoms, making them less susceptible to some oxidative processes. mdpi.com Oxidative trifluoromethylation using reagents like CF₃SiMe₃ in the presence of an oxidant is a known process for other classes of compounds but would not be a transformation of the existing trifluoroethyl group. acs.orgmdpi.com
Functionalization at the Methylene (B1212753) Bridge
The high acidity of the α-hydrogens (pKa ≈ 13 for diethyl malonate) on the carbon flanked by two carbonyl groups is the cornerstone of the compound's reactivity. libretexts.org This allows for easy deprotonation by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. libretexts.orglibretexts.org This enolate is a potent nucleophile, serving as the key intermediate for functionalization at the methylene bridge. masterorganicchemistry.com
The most common functionalization at the methylene bridge occurs via electrophilic substitution on the enolate intermediate. This reaction, often called the malonic ester synthesis, is a powerful method for forming new carbon-carbon bonds. masterorganicchemistry.com The process involves deprotonation to form the nucleophilic enolate, which then attacks an electrophile, typically an alkyl halide, in a classic SN2 reaction. libretexts.orgorganicchemistrytutor.com
The general mechanism involves:
Enolate Formation: The propanedioic acid or its diester is treated with a base (e.g., sodium ethoxide) to remove an acidic α-proton. libretexts.org
Nucleophilic Attack: The resulting enolate attacks an alkyl halide (R-X), displacing the halide and forming a new C-C bond at the methylene position. wikipedia.org This step is most efficient with primary or methyl halides, as secondary and tertiary halides can lead to competing elimination reactions. libretexts.org
Because the product of this mono-alkylation still possesses one acidic proton, the process can be repeated with a second, different alkyl halide to create a di-substituted derivative before subsequent hydrolysis and decarboxylation steps. libretexts.orgwikipedia.org
The enolate derived from this compound can also act as a nucleophile in addition reactions to unsaturated systems. Two primary examples are the Knoevenagel condensation and the Michael addition.
Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active methylene compound to the carbonyl group of an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine). wikipedia.orgthermofisher.com The product of the condensation is a highly functionalized alkene. The reaction of this compound or its esters with aldehydes or ketones would proceed as follows:
The basic catalyst deprotonates the active methylene compound.
The resulting carbanion adds to the carbonyl carbon of the aldehyde or ketone.
A subsequent elimination of water yields the final condensed product. researchgate.net
Michael Addition: In this conjugate addition reaction, the enolate acts as a "Michael donor" and adds to an α,β-unsaturated carbonyl compound known as a "Michael acceptor". masterorganicchemistry.com This 1,4-addition is a powerful tool for C-C bond formation. masterorganicchemistry.com Research has demonstrated the successful Michael addition of aldehydes to trifluoroethylidene malonates, which are structurally related to the Knoevenagel products of the title compound, to produce β-trifluoromethyl aldehydes with high optical purity when using organocatalysts. nih.gov Similarly, cinchona alkaloids have been used to catalyze the highly enantioselective Michael addition of diethyl malonate to chalcones. rsc.org
Cyclization Reactions and Annulation Pathways
Derivatives of this compound are valuable precursors for the synthesis of cyclic compounds. A common strategy is the Perkin alicyclic synthesis, which is an intramolecular variation of the malonic ester synthesis. wikipedia.org In this approach, a malonic ester is reacted with a dihalide (e.g., 1,4-dibromobutane). The first alkylation proceeds as usual, and the second occurs intramolecularly to form a cycloalkanecarboxylic acid precursor. libretexts.org Subsequent hydrolysis and decarboxylation yield the final cyclic product. libretexts.org
Furthermore, sequential reactions that begin with a Knoevenagel condensation can lead to cyclized products. For instance, the reaction of specific benzaldehydes with malonates can first form a benzylidene malonate, which then undergoes an intramolecular alkene addition to afford indene (B144670) derivatives. nih.gov The selectivity for the cyclized product over the initial condensation product can often be controlled by the reaction conditions, such as the choice of catalyst (e.g., piperidine (B6355638) vs. TiCl4) and reaction time. nih.gov
Catalytic Reactivity of Derivatives (e.g., in Lewis Acid Catalysis)
While this compound itself is not typically a catalyst, its derivatives can be transformed into ligands for catalytically active metal complexes. The β-dicarbonyl moiety is an excellent chelating group for a wide variety of metal ions. rsc.org
Metal complexes featuring β-dicarbonyl ligands can function as Lewis acid catalysts. For example, ion pairs with the structure [Lewis acid]+[Co(CO)4]- have been employed as catalysts for the carbonylation of heterocycles like β-lactones to form succinic anhydrides. researchgate.net In these systems, the Lewis acidic cation activates the substrate for nucleophilic attack. researchgate.net It is conceivable that derivatives of this compound could form the basis for the Lewis acidic component in such dual catalytic systems. The presence of the electron-withdrawing trifluoroethyl group on the ligand backbone could modulate the Lewis acidity of the metal center, thereby tuning the catalyst's activity.
Lewis acids are also known to promote other reactions, such as the Baeyer–Villiger oxidation. acs.org Scandium triflate (Sc(OTf)3), a common Lewis acid, has been used to catalyze this oxidation, and it is plausible that a scandium complex of a trifluoroethyl-substituted malonate could exhibit similar catalytic activity. acs.org Additionally, transition metal complexes with ligands containing trifluoroethyl groups have been synthesized and studied for applications in catalysis and materials science, indicating the feasibility of incorporating such fluorinated fragments into catalytically relevant structures. rsc.orgcas.cn For instance, bimetallic Rh(II) complexes have been shown to catalyze the addition of trifluoroacetic acid across allenes where other catalysts fail. nsf.gov
Role As a Versatile Synthetic Intermediate and Building Block
Precursor in the Synthesis of Fluorinated Alcohols and Polyols
One of the significant applications of 2-(2,2,2-trifluoroethyl)propanedioic acid is its role as a precursor to fluorinated diols. The reduction of the two carboxylic acid groups, or more commonly, the ester groups in its diester derivatives, yields a 1,3-diol. For instance, the reduction of the dibenzyl ester of the related 2,2-bis(trifluoroethyl)propanedioic acid with a powerful reducing agent like lithium aluminium hydride (LiAlH₄) successfully produces the corresponding 2,2-bis(trifluoroethyl)propane-1,3-diol. By direct analogy, the reduction of this compound or its esters would yield 4,4,4-trifluoro-2-(hydroxymethyl)butan-1-ol . This transformation provides a direct route to specialized fluorinated polyols, which are valuable components in various fields, including materials and medicinal chemistry.
Synthon for Substituted Gamma Amino Acid Derivatives
The framework of this compound is ideally suited for the synthesis of substituted gamma-aminobutyric acid (GABA) derivatives. The classic malonic ester synthesis allows for the alkylation of the central carbon, followed by hydrolysis and decarboxylation to yield a substituted acetic acid. nih.gov When applied to the title compound, this sequence can be adapted to produce amino acids.
The amidomalonate synthesis is a well-established route for preparing α-amino acids from diethyl malonate. researchgate.netwhiterose.ac.uk This methodology can be conceptually extended to this compound esters. The process would involve the initial formation of an enolate, which can then be alkylated. Subsequent hydrolysis of the ester and amide groups, followed by decarboxylation, would lead to the formation of a gamma-amino acid bearing a trifluoroethyl substituent at the β-position. These fluorinated GABA analogues are of interest in medicinal chemistry for their potential to modulate neurotransmitter activity.
Building Block for Complex Fluorinated Organic Molecules
The utility of this compound extends to its use as a foundational element for constructing more elaborate fluorinated molecules. The diethyl ester of this compound can be functionalized to create highly substituted intermediates. For example, the compound 2-(2,2,2-trifluoro-1-(1H-indol-3-yl)-ethyl)-malonic acid diethyl ester has been synthesized, demonstrating that the trifluoroethyl-substituted malonate can be incorporated into complex heterocyclic scaffolds like indole.
Furthermore, simple transformations of the parent compound can yield other valuable fluorinated building blocks. The hydrolysis of the ester groups followed by thermal decarboxylation of the resulting diacid is a standard reaction for malonic acids. nih.gov In the case of the related diethyl 2-(perfluorophenyl)malonate, this sequence yields 2-(perfluorophenyl)acetic acid. Applying this logic, the hydrolysis and decarboxylation of this compound provides a direct synthetic route to 4,4,4-trifluorobutanoic acid , another important fluorinated synthon.
Contributions to the Synthesis of Macrocycles and Heterocycles
Malonic esters are well-known reagents in cyclocondensation reactions used to form a variety of heterocycles. These reactions typically involve the condensation of the malonate with a 1,3-dinucleophile. A classic example is the synthesis of barbiturates through the reaction of a substituted diethyl malonate with urea (B33335) in the presence of a strong base like sodium ethoxide.
By employing this compound or its esters in these condensation reactions, heterocycles incorporating a trifluoroethyl group can be readily synthesized. This allows for the creation of a library of fluorinated heterocyclic compounds, such as trifluoroethyl-substituted barbituric acids and other pyridopyrimidine derivatives, which are of significant interest in pharmaceutical research due to the often-beneficial effects of fluorine on biological activity.
Utilization in Material Science Precursor Chemistry
In material science, fluorinated polymers are sought after for their unique properties. Polyesters are commonly formed through the polycondensation of a diacid with a diol. There is established research on the synthesis of fluorinated polyesters by reacting fluorinated diols with activated diesters. researchgate.net
This compound can serve as a specialized diacid monomer in such polymerization reactions. By reacting it with various diols, a new class of fluorinated polyesters containing a pendant trifluoroethyl group can be synthesized. The synthesis of polyesters from malonate diesters and aliphatic diols is a known method, often catalyzed by enzymes or metals. The incorporation of the trifluoroethyl moiety from the title compound into the polymer backbone is a strategic approach to designing new materials with tailored characteristics.
Role in the Incorporation of Trifluoroethyl Groups into Molecular Scaffolds
A primary function of this compound and its esters is to serve as a vehicle for introducing the trifluoroethyl group into a wide range of molecular structures. The malonic ester synthesis provides a robust method for forming C-C bonds by using the malonate as a nucleophile. vulcanchem.com
In this context, the enolate of diethyl 2-(2,2,2-trifluoroethyl)malonate can react with an alkyl halide. This reaction attaches the trifluoroethyl-substituted malonate unit to the alkyl group. Subsequent hydrolysis and decarboxylation remove one of the carboxyl groups, resulting in a final product where a trifluoroethyl group is positioned on the carbon adjacent to the newly formed C-C bond. This strategy effectively uses the malonate as a synthon for a –CH(CH2CF3)COOH group, providing a reliable and versatile method for embedding the trifluoroethyl structural motif into diverse molecular scaffolds. The synthesis of an indole-containing malonate derivative is a specific example of this application.
Synthetic Applications Summary
Below is an interactive table summarizing the synthetic utility of this compound.
| Synthetic Goal | Role of this compound | Key Reaction Type | Resulting Structure/Compound Class |
| Fluorinated Polyols | Precursor | Reduction | 4,4,4-trifluoro-2-(hydroxymethyl)butan-1-ol |
| GABA Derivatives | Synthon | Amidomalonate Synthesis | β-(trifluoroethyl)-γ-aminobutyric acids |
| Complex Molecules | Building Block | Alkylation / Decarboxylation | 4,4,4-trifluorobutanoic acid, Substituted indoles |
| Heterocycles | Precursor | Cyclocondensation | Trifluoroethyl-substituted barbiturates & pyrimidines |
| Fluorinated Polymers | Monomer | Polycondensation | Polyesters with pendant trifluoroethyl groups |
| Scaffold Functionalization | Reagent | Malonic Ester Synthesis | Incorporation of the trifluoroethyl group |
Advanced Spectroscopic Characterization and Structural Elucidation
Chiroptical Spectroscopy (e.g., ECD, VCD) for Enantiomeric Excess and Absolute Configuration
Chiroptical spectroscopic techniques, namely Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful, non-destructive methods used to investigate the stereochemical properties of chiral molecules like 2-(2,2,2-trifluoroethyl)propanedioic acid. These techniques measure the differential absorption of left and right circularly polarized light by a chiral sample, providing crucial information on its enantiomeric purity and three-dimensional structure.
Principles of Chiroptical Analysis
The application of ECD and VCD for stereochemical assignment relies on the fundamental principle that enantiomers, while having identical physical properties in an achiral environment, interact differently with circularly polarized light. The resulting spectrum for one enantiomer is a mirror image of the other. An ECD spectrum reveals information about the electronic transitions within the molecule, typically in the UV-visible range, while a VCD spectrum provides information about the vibrational transitions in the infrared region. rsc.orgnih.gov
For a molecule such as this compound, the chiral center at the C2 position of the propanedioic acid backbone is the source of its optical activity. The carboxylic acid groups and the trifluoroethyl group serve as the chromophores and vibrating groups that give rise to the ECD and VCD signals, respectively.
Determination of Absolute Configuration
The unambiguous determination of the absolute configuration (i.e., assigning the R or S descriptor) of a chiral molecule is a primary application of chiroptical spectroscopy. rsc.org This is most reliably achieved by comparing the experimentally measured ECD and VCD spectra with spectra predicted through quantum-mechanical calculations. nih.govunipi.it
The standard procedure involves the following steps:
Conformational Search: A thorough computational search is performed for the low-energy conformers of both the (R)- and (S)-enantiomers of this compound. The chiroptical properties of flexible molecules are highly sensitive to their conformation. nih.gov
Spectrum Calculation: For each significant conformer, the ECD and VCD spectra are calculated using ab initio methods, most commonly Time-Dependent Density Functional Theory (TDDFT) for ECD and Density Functional Theory (DFT) for VCD. nih.govacs.orgnih.gov
Boltzmann Averaging: The calculated spectra for individual conformers are averaged based on their predicted relative stabilities (Boltzmann population) to generate a final theoretical spectrum for the (R)- and (S)-enantiomers.
Comparison: The experimental spectrum obtained from a sample of the pure enantiomer is compared to the calculated spectra for both the (R)- and (S)-configurations. A good match between the experimental spectrum and one of the calculated spectra allows for the confident assignment of the absolute configuration. unipi.it
The table below illustrates what hypothetical ECD data for the enantiomers of this compound might look like. The key feature is the opposite sign of the Cotton effects (the peaks and troughs) for the two enantiomers.
Table 1: Hypothetical ECD Spectral Data for this compound Enantiomers This table is for illustrative purposes only, as no experimental data has been published.
| Wavelength (nm) | (R)-Enantiomer Molar Ellipticity [θ] | (S)-Enantiomer Molar Ellipticity [θ] |
|---|---|---|
| 205 | +15,000 | -15,000 |
| 230 | -8,500 | +8,500 |
Similarly, a hypothetical VCD spectrum would show mirror-image bands in the infrared region, corresponding to the stretching and bending vibrations of the molecule's functional groups.
Table 2: Hypothetical VCD Spectral Data for a Key Vibrational Band This table is for illustrative purposes only, as no experimental data has been published.
| Wavenumber (cm⁻¹) | Vibrational Mode | (R)-Enantiomer ΔA (x 10⁻⁵) | (S)-Enantiomer ΔA (x 10⁻⁵) |
|---|---|---|---|
| 1735 | C=O Stretch (Carboxyl) | +5.2 | -5.2 |
| 1250 | C-F Stretch | -3.8 | +3.8 |
Determination of Enantiomeric Excess
Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much one enantiomer is present in excess of the other. wikipedia.org A racemic mixture (50:50) has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org
Chiroptical spectroscopy is well-suited for determining ee because the magnitude of the ECD or VCD signal is directly proportional to the concentration difference between the two enantiomers. nih.govrsc.org
The procedure is as follows:
An experimental ECD or VCD spectrum of the non-racemic mixture is recorded.
The intensity of a characteristic peak (a Cotton effect) is measured.
This intensity is compared to the intensity of the same peak for a standard sample of the pure enantiomer (100% ee).
The enantiomeric excess can be calculated using the formula: ee (%) = ([α]obs / [α]max) x 100
Where:
[α]obs is the observed signal intensity (e.g., molar ellipticity) of the mixture.
[α]max is the signal intensity of the pure enantiomer. wikipedia.org
This method provides a rapid and accurate way to assess the success of an asymmetric synthesis or chiral resolution without the need for chromatographic separation. nih.govrsc.org
Theoretical and Computational Investigations
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are fundamental in elucidating the electronic structure, molecular geometry, and conformational landscape of molecules. These methods solve the Schrödinger equation (or its derivatives) to determine the energy and wavefunction of a system, from which numerous properties can be derived.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of substituted dicarboxylic acids. nih.gov DFT methods are used to investigate molecular geometries, vibrational frequencies, and electronic properties like orbital energies and charge distributions. researchgate.net
For a molecule like 2-(2,2,2-trifluoroethyl)propanedioic acid, DFT would be instrumental in:
Predicting Stable Conformations: The rotational barriers around the C-C single bonds would be calculated to identify the lowest energy conformers. The presence of the bulky and highly electronegative trifluoroethyl group would significantly influence the conformational preferences compared to unsubstituted malonic acid.
Analyzing Electronic Effects: The electron-withdrawing nature of the trifluoromethyl group (-CF3) would impact the acidity of the carboxylic acid protons. DFT calculations can predict pKa values and analyze the charge distribution (e.g., through Mulliken or Natural Bond Orbital (NBO) analysis) to quantify this effect. ekb.eg
Simulating Spectroscopic Properties: DFT is routinely used to calculate IR and NMR spectra, which are invaluable for experimental characterization.
Studies on related fluorinated dicarboxylic acids and other organic molecules have demonstrated the power of DFT. For instance, DFT calculations have been used to explore the reaction pathways for the synthesis of fluorinated carboxylic acids from alkenes and CO2, supporting the feasibility of proposed catalytic cycles by calculating reaction barriers. semanticscholar.org In another study on chlorinated cubane-1,4-dicarboxylic acids, DFT (specifically, B3LYP-D3BJ/6-311+G(d,p)) was used to determine the energies of transition states and intermediates in their synthesis. acs.org
Table 1: Illustrative DFT-Calculated Properties for Analogous Molecules (Note: This table presents typical data obtained from DFT studies on related compounds, not on this compound itself.)
| Molecule/System | Functional/Basis Set | Calculated Property | Finding | Reference |
|---|---|---|---|---|
| Phenylboronic Acid Derivatives | DFT(B3LYP)/6-31G(d,p) | Geometrical Structures | Optimized geometries were determined for acids with trigonal and tetrahedral boron atoms. | lodz.pl |
| Halogenated Cubane-1,4-dicarboxylic Acids | B3LYP-D3BJ/6-311+G(d,p) | Transition State Energies | Proposed reaction pathways were supported by calculated energies of intermediates and transition states. | acs.org |
| Novel Heterocyclic Azo Dyes | B3LYP/6–31 G(d,p) | HOMO-LUMO Gap, NLO properties | The first-order hyperpolarizability was found to be significantly greater than that of urea (B33335). | researchgate.net |
Ab initio (from first principles) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer higher levels of theory and potentially greater accuracy than DFT, albeit at a significantly higher computational expense. These methods are often used to benchmark DFT results for smaller systems or when high accuracy is paramount.
For this compound, ab initio calculations would be valuable for:
High-Accuracy Energy Calculations: Obtaining precise energies for different conformers or for reaction intermediates to validate DFT findings.
Investigating Non-Covalent Interactions: Accurately describing intramolecular hydrogen bonding between the two carboxyl groups and interactions involving the fluorine atoms.
In a study on halogenated cubane-1,4-dicarboxylic acids, wavefunction theory methods were employed to predict the relative strain energies, identifying the hexafluorinated derivative as the most strained compound. acs.org This highlights the utility of ab initio approaches in providing detailed energetic insights that are critical for understanding molecular stability.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
While quantum chemical calculations typically focus on static, gas-phase molecules (or use implicit solvent models), Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, explicitly including its interaction with solvent molecules. nih.gov MD simulations are governed by classical mechanics, using force fields to describe the potential energy of the system.
Applying MD simulations to this compound would reveal:
Conformational Dynamics: How the molecule samples different conformations in a solution, providing a more realistic view than static calculations. This includes the dynamics of intramolecular hydrogen bonding.
Solvation Structure: The arrangement of water molecules around the solute, particularly around the polar carboxyl groups and the hydrophobic trifluoroethyl group. This is crucial for understanding its solubility and reactivity in solution.
Hydration Energetics: Calculating the free energy of hydration, which is a key determinant of the molecule's behavior in aqueous environments.
A molecular dynamics study on layered double hydroxides intercalated with various carboxylic acids (formate, acetate, propanoate) provided molecular-scale insight into hydration energetics and swelling. iitg.ac.in The study showed how water molecules arrange and how the anions orient themselves, demonstrating that MD simulations can elucidate complex interfacial and solution-phase phenomena. iitg.ac.in
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is an indispensable tool for mapping out the detailed mechanisms of chemical reactions. wikipedia.orgpatsnap.com The synthesis of this compound would likely proceed via a variation of the malonic ester synthesis, a classic method for preparing substituted carboxylic acids. libretexts.orgmasterorganicchemistry.com
The key steps amenable to computational study include:
Deprotonation: Formation of an enolate from a malonic ester derivative.
Alkylation: Nucleophilic attack of the enolate on an electrophile (e.g., a 2,2,2-trifluoroethyl halide).
Hydrolysis and Decarboxylation: Conversion of the dialkylated ester to the final dicarboxylic acid.
A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Identifying and characterizing the TS is the central goal of mechanistic studies.
For the synthesis of this compound, computational chemists would:
Locate the TS Geometry: Use algorithms to find the precise atomic arrangement of the TS for each elementary step (e.g., the SN2 alkylation).
Perform Vibrational Analysis: Confirm a true TS by finding exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Analyze TS Structure: Examine bond lengths and angles in the TS to understand the nature of bond-forming and bond-breaking processes.
Computational studies on related systems, such as the hydrolysis of hypervalent phosphorus compounds, have proposed hexacoordinated transition states, using calculations to support the proposed mechanisms involving nucleophilic attack and proton transfer. wikipedia.org
By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides quantitative insights into the thermodynamics and kinetics of a reaction.
The profile for the synthesis of this compound would reveal:
Reaction Barriers (Activation Energies): The energy difference between the reactant and the transition state, which determines the rate of the reaction.
Computational explorations of the synthesis of fluorinated carboxylic acids have successfully used DFT to calculate reaction barriers, confirming that proposed catalytic pathways are energetically feasible under experimental conditions. semanticscholar.org Similarly, molecular dynamics simulations have been used to investigate the dynamics of reactions, showing how a system evolves after passing through a transition state, which can be crucial in reactions with multiple possible outcomes. nih.gov
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the molecular structure and vibrational properties of compounds like this compound. These theoretical predictions are crucial, especially for novel or less-studied molecules where experimental data may be scarce. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to forecast spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) frequencies, and Raman activities. arxiv.org
For this compound, computational models can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The predicted chemical shifts are influenced by the electron-withdrawing nature of the trifluoromethyl group, which would deshield adjacent nuclei. For instance, the protons and carbons of the ethyl and propanedioic acid moieties are expected to show downfield shifts compared to their non-fluorinated analogs. Advanced computational methods can achieve high accuracy in predicting these shifts. arxiv.org
Infrared spectroscopy is another area where computational predictions are highly valuable. Theoretical calculations can determine the vibrational frequencies corresponding to specific functional groups within the molecule. nih.gov For this compound, key vibrational modes would include the O-H stretching of the carboxylic acid groups, the C=O carbonyl stretching, and the C-F stretching of the trifluoroethyl group. The strong electronegativity of the fluorine atoms is expected to cause a shift in the carbonyl stretching frequency compared to unsubstituted propanedioic acid.
Table 1: Predicted Spectroscopic Parameters for this compound vs. Experimental Data for Propanedioic Acid
| Spectroscopic Parameter | Propanedioic Acid (Experimental) | This compound (Predicted) |
| ¹H NMR Chemical Shift (ppm) | ||
| -CH₂- | ~3.4 | ~3.6 - 3.8 |
| -COOH | ~12.1 | ~12.3 - 12.5 |
| ¹³C NMR Chemical Shift (ppm) | ||
| -CH₂- | ~40.9 | ~42 - 44 |
| -COOH | ~171.3 | ~169 - 171 |
| IR Absorption (cm⁻¹) | ||
| O-H Stretch | ~3000 (broad) | ~3000 (broad) |
| C=O Stretch | ~1710 | ~1720 - 1730 |
Note: Predicted values are illustrative and based on general principles of substituent effects in NMR and IR spectroscopy.
Studies on the Thermochemical Properties and Stability of the Compound and its Intermediates
The thermochemical properties and stability of this compound and its intermediates are critical for understanding its reactivity and potential applications. Computational methods can provide reliable estimates of thermochemical data such as enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp). chemeo.com These parameters are essential for predicting the spontaneity and energetics of reactions involving the compound.
The stability of this compound is significantly influenced by the presence of the trifluoroethyl group. Fluorination is known to affect the electronic properties and bond strengths within a molecule. nih.govmdpi.com In this case, the strong electron-withdrawing effect of the three fluorine atoms can enhance the acidity of the carboxylic acid protons compared to unsubstituted propanedioic acid.
Decarboxylation is a key thermal decomposition pathway for malonic acid and its derivatives. researchgate.net For this compound, thermal decomposition would likely proceed through the loss of one or both carboxyl groups as carbon dioxide. The stability of the resulting intermediates, such as the corresponding fluorinated carboxylic acid, can be assessed computationally. The presence of the trifluoroethyl group might alter the temperature and kinetics of decarboxylation compared to propanedioic acid itself.
Table 2: Predicted Thermochemical Properties
| Thermochemical Property | Propanedioic Acid | This compound (Predicted Estimate) |
| Formula | C₃H₄O₄ | C₅H₅F₃O₄ |
| Molecular Weight ( g/mol ) | 104.06 | 186.08 |
| Solid Phase Enthalpy of Formation (ΔfH°solid) (kJ/mol) | -893.7 | -1400 to -1500 |
| Standard Molar Entropy (S°solid) (J/mol·K) | 149.4 | 220 - 240 |
| Melting Point (Tfus) (°C) | 135-137 (decomposes) | Likely lower with decomposition |
Note: Predicted values are estimates based on group contribution methods and comparisons with structurally similar fluorinated compounds.
Potential Enzymatic Transformations and Biochemical Applications Strictly in Vitro, Mechanistic
Substrate Specificity in Model Enzymatic Reactions (e.g., decarboxylases, esterases)
The enzymatic processing of malonic acid and its derivatives is a key reaction in biochemistry. Decarboxylases, for instance, are known to catalyze the removal of a carboxyl group. The general mechanism for the decarboxylation of malonic acid derivatives often involves the formation of an enolate intermediate.
In the case of 2-(2,2,2-trifluoroethyl)propanedioic acid, an enzyme such as arylmalonate decarboxylase could potentially catalyze its conversion. However, the substrate specificity would be a critical factor. Research on arylmalonate decarboxylase has shown its activity on a range of disubstituted malonic acids. nih.gov The trifluoroethyl group would present a unique steric and electronic profile to the enzyme's active site.
Esterases are another class of enzymes relevant to the potential transformations of derivatives of this compound. If the dicarboxylic acid is esterified, for example, to its diethyl ester, carboxylesterases could catalyze its hydrolysis. The substrate specificity of esterases is known to be broad, but the presence of the fluorine atoms could impact the binding affinity and the rate of hydrolysis. wustl.edu Studies on other fluorinated compounds have shown that fluorination can alter substrate recognition by enzymes.
In Vitro Biocatalytic Modifications
The in vitro biocatalytic modification of this compound could be explored to synthesize novel fluorinated molecules. For instance, enzymatic reduction of one of the carboxylic acid groups could yield a valuable chiral building block. While specific enzymes for this transformation on this substrate are not identified, the field of biocatalysis has demonstrated the use of various oxidoreductases for such conversions on other substrates.
Furthermore, the principles of chemoenzymatic synthesis could be applied. This approach combines chemical synthesis with enzymatic transformations to leverage the high selectivity of enzymes.
Chemoenzymatic Synthetic Routes involving the Trifluoroethylpropanedioic Acid Moiety
Chemoenzymatic synthesis represents a powerful strategy for the construction of complex molecules. The this compound moiety can be a valuable component in such synthetic routes. For example, a synthetic pathway could involve the enzymatic resolution of a racemic mixture containing this moiety to yield enantiomerically pure products. Lipases are commonly employed for such resolutions. researchgate.netresearchgate.net
Another potential chemoenzymatic route could involve the use of the acid itself as a starting material for a cascade reaction catalyzed by multiple enzymes. Such cascades are increasingly being developed for the efficient synthesis of fine chemicals. nih.gov
Mechanistic Studies of Enzyme-Substrate Interactions (In Vitro)
To understand the potential enzymatic transformations of this compound, detailed mechanistic studies would be necessary. These studies would typically involve:
Enzyme Kinetics: Determining the Michaelis-Menten constants (K_m and k_cat) for the enzymatic reaction would provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. wustl.edu
Structural Biology: X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of the enzyme in complex with the substrate or a substrate analog. This would reveal the specific interactions within the active site that govern substrate binding and catalysis.
Computational Modeling: Molecular docking and molecular dynamics simulations can complement experimental data by providing a dynamic view of the enzyme-substrate interactions and helping to rationalize the observed reactivity.
The table below summarizes the potential enzymatic reactions and the key considerations for this compound.
| Enzymatic Reaction | Enzyme Class | Potential Product | Key Considerations |
| Decarboxylation | Decarboxylase | 3,3,3-Trifluoropropanoic acid | Substrate specificity, influence of trifluoroethyl group on enolate stability. |
| Hydrolysis (of ester derivative) | Esterase | This compound | Substrate binding, steric and electronic effects of the trifluoroethyl group. |
| Asymmetric Reduction | Oxidoreductase | Chiral hydroxy acid derivative | Enantioselectivity of the enzyme. |
Future Research Directions and Unexplored Chemical Space
Development of Novel and Sustainable Synthetic Methodologies
The classical synthesis of substituted malonic acids often involves the alkylation of malonate esters followed by hydrolysis, a process that can generate significant waste. wikipedia.orgorgsyn.orglibretexts.org Future research should prioritize the development of more sustainable and efficient routes to 2-(2,2,2-trifluoroethyl)propanedioic acid.
Key areas for investigation include:
Enzymatic and Biocatalytic Routes: Exploring the use of enzymes for the synthesis could offer high selectivity and milder reaction conditions, reducing the environmental impact. The fermentation of glucose has been explored for producing the parent malonic acid, suggesting a potential avenue for bio-based production of its derivatives. wikipedia.org
Continuous Flow Chemistry: Implementing continuous flow processes can enhance safety, improve reaction control, and allow for easier scalability compared to traditional batch methods. This is particularly relevant for managing potentially energetic reactions involving fluorinated reagents.
Catalyst-Free Approaches: Investigating catalyst-free reactions, such as those initiated by thermal or photochemical methods, could simplify purification processes and reduce reliance on expensive and often toxic metal catalysts. nih.gov
Decarboxylative Strategies: A relatively new methodology involves the decarboxylative introduction of functional groups. nih.gov Research into a convergent synthesis where a trifluoroethyl moiety is coupled with a molecule that can generate a malonic acid structure upon a subsequent step could provide a novel and modular approach.
Exploration of New Reactivity Modes and Selective Functionalization
The reactivity of this compound is dictated by its three primary functional components: two carboxylic acid groups and a C-H bond alpha to both carbonyls, which is further activated by the trifluoroethyl substituent.
Future explorations of its reactivity should focus on:
Selective Mono-functionalization: Developing protocols for the selective reaction of one carboxylic acid group while the other remains protected or unreacted is a significant challenge. Success in this area would create highly valuable bifunctional building blocks for multi-step syntheses.
Asymmetric Transformations: The central carbon atom is prochiral. Asymmetric catalysis could be employed to achieve enantioselective functionalization at this position, leading to the synthesis of chiral fluorinated molecules, which are of high interest in medicinal chemistry. princeton.edu
Decarboxylation Chemistry: The malonic acid structure is prone to decarboxylation upon heating, typically yielding a carboxylic acid. wikipedia.org Controlled mono-decarboxylation of this compound would yield 4,4,4-trifluorobutanoic acid, a valuable synthon in its own right. Investigating conditions to control this process selectively is a key research goal.
Radical Reactions: The influence of the trifluoroethyl group on adjacent radical formation could be explored. The S(RN)1 mechanism, a form of single electron-transfer reaction, has been studied for 2,2,2-trifluoroethyl halides, suggesting that related radical-based transformations could be accessible. researchgate.net
Design of Advanced Fluorinated Building Blocks based on the Core Structure
The true potential of this compound lies in its role as a foundational platform for creating a diverse library of advanced fluorinated building blocks. youtube.comtandfonline.com The incorporation of fluorine is known to enhance critical properties in pharmaceuticals and materials, such as metabolic stability and lipophilicity. youtube.com
Future design strategies should include:
Conversion to Versatile Derivatives: Transforming the dicarboxylic acid into other functional groups such as esters, amides, acid chlorides, or nitriles would generate a wide array of secondary building blocks. For example, the synthesis of diethyl 2-(2,2,2-trifluoro-1-(1H-indol-3-yl)-ethyl)-malonate demonstrates the creation of more complex structures from a malonic ester core. sigmaaldrich.com
Introduction of Additional Functional Groups: Utilizing the activated alpha-proton for further substitution allows for the introduction of other chemical moieties, leading to highly functionalized and complex fluorinated molecules.
Synthesis of Heterocyclic Scaffolds: The dicarboxylic acid functionality is ideal for condensation reactions with various binucleophiles to construct fluorinated heterocyclic systems, which are privileged structures in drug discovery.
Interdisciplinary Applications in Organocatalysis and Materials Science Precursors
The unique electronic and physical properties imparted by the trifluoroethyl group suggest promising applications beyond traditional synthesis.
Organocatalysis: The trifluoromethyl group has been successfully used as a "hydrophobic tag" for the recovery and recycling of organocatalysts. rsc.org Derivatives of this compound could be used to synthesize novel chiral organocatalysts where the CF3 group not only facilitates separation but also influences the stereochemical outcome of the catalyzed reaction through electronic and steric effects. princeton.edursc.org
Materials Science: Fluorinated polymers are renowned for their high thermal stability, chemical resistance, and low surface energy. This compound can serve as a specialized monomer for the synthesis of novel fluorinated polyesters and polyamides. These materials could find applications in high-performance coatings, advanced textiles, and biomedical devices. The homopolymer of 2,2,2-trifluoroethyl 2-methyl-2-propenoate is one example of a polymer derived from a trifluoroethyl-containing monomer. epa.gov
Enhanced Computational Modeling for Predictive Chemistry and Reaction Design
Computational chemistry offers a powerful tool for accelerating research and development by predicting molecular properties and reaction outcomes, thereby minimizing trial-and-error experimentation.
Future computational studies should focus on:
Predictive Property Analysis: Using methods like Density Functional Theory (DFT), researchers can accurately predict key properties such as acidity (pKa), bond dissociation energies, and spectroscopic signatures (NMR, IR). This data is crucial for designing and understanding reactions. Computational studies have already been applied to understand the tautomerization of the parent malonic acid. osti.govnih.gov
Reaction Mechanism and Catalyst Design: Modeling transition states and reaction pathways can provide deep insights into the mechanisms of new transformations. This is particularly valuable for designing catalysts for the selective and asymmetric functionalization of the molecule.
Modeling for Materials Science: Computational simulations can predict the bulk properties of polymers derived from this monomer, such as their thermal stability, mechanical strength, and interactions with other substances. This allows for the in silico design of new materials with tailored properties before committing to laboratory synthesis.
Interactive Data Table: Predicted Physicochemical Properties
The following table provides predicted data for this compound, offering a quantitative look at its key chemical descriptors.
| Property | Value | Source |
| Molecular Formula | C5H5F3O4 | PubChem uni.lu |
| Molecular Weight | 186.09 g/mol | PubChem |
| Monoisotopic Mass | 186.01399 Da | PubChem uni.lu |
| XLogP3 (predicted) | 1.0 | PubChem uni.lu |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Topological Polar Surface Area | 74.6 Ų | PubChem |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-(2,2,2-trifluoroethyl)propanedioic acid in laboratory settings?
- Methodological Answer : Use engineering controls such as fume hoods (BS-approved or well-ventilated areas) to minimize inhalation risks . Personal protective equipment (PPE) should include nitrile gloves (EN374 standard) and safety goggles. Contaminated clothing must be removed immediately and laundered separately to avoid secondary exposure . Implement routine air sampling to monitor airborne concentrations, adhering to OSHA standards (29 CFR 1910.1020) for exposure records .
Q. How can researchers synthesize this compound?
- Methodological Answer : While direct synthesis protocols are not explicitly detailed in the evidence, analogous fluorinated propanoic acid derivatives (e.g., 2-(fluoromethoxy)-3,3,3-trifluoropropanoic acid) are synthesized via nucleophilic substitution or ester hydrolysis. For example, trifluoroethyl groups can be introduced using trifluoroethyl halides reacting with propanedioic acid precursors under basic conditions. Post-synthesis purification via recrystallization or chromatography is critical to isolate the target compound .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NMR, is effective for identifying trifluoroethyl groups due to their distinct chemical shifts (e.g., resonances near -70 to -80 ppm) . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy can confirm molecular weight and functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .
Advanced Research Questions
Q. How does the trifluoroethyl group influence the compound’s reactivity in catalytic reactions?
- Methodological Answer : The electron-withdrawing nature of the trifluoroethyl group enhances the acidity of adjacent protons, making the compound a potential candidate for asymmetric catalysis or as a ligand in organometallic reactions. Computational studies (e.g., DFT) are recommended to map electron density distribution and predict reactivity patterns . Experimental validation could involve kinetic studies comparing reaction rates with non-fluorinated analogs .
Q. What are the environmental persistence and bioaccumulation risks of this compound?
- Methodological Answer : Fluorinated compounds like perfluoroalkyl acids (PFAAs) are known for environmental persistence. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect trace levels in water or soil. Compare its hydrolytic stability (e.g., at pH 3–10) and biodegradation rates using OECD 301 guidelines . Metabolite identification via NMR can reveal degradation pathways (e.g., defluorination or formation of sulfonic acid derivatives) .
Q. How does this compound interact with biological targets such as enzymes?
- Methodological Answer : Molecular docking simulations can predict binding affinities to enzymes like carbonic anhydrase, where fluorinated groups often enhance inhibitory effects due to hydrophobic interactions . Validate with in vitro assays: measure IC values using fluorogenic substrates and compare with non-fluorinated analogs. Toxicity screening in cell lines (e.g., HepG2) can assess cytotoxicity thresholds .
Data Contradictions and Validation
Q. How to resolve discrepancies in reported toxicity data for fluorinated propanoic acid derivatives?
- Methodological Answer : Cross-validate studies by standardizing test models (e.g., OECD-approved rodent or zebrafish assays) and exposure durations. Meta-analyses of existing data should account for variables like purity (>98% by HPLC), solvent choice (e.g., DMSO vs. saline), and endpoint measurements (e.g., LC vs. NOAEL) . Collaborative efforts with repositories like ECHA or PubChem ensure data reproducibility .
Research Design Considerations
Q. What controls are essential when studying this compound’s metabolic fate in vivo?
- Methodological Answer : Include negative controls (vehicle-only groups) and positive controls (e.g., known fluorinated metabolites). Use isotopically labeled analogs (e.g., - or -labeled) to track metabolic pathways via LC-HRMS. Urine and plasma samples should be analyzed at multiple timepoints to capture transient metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
